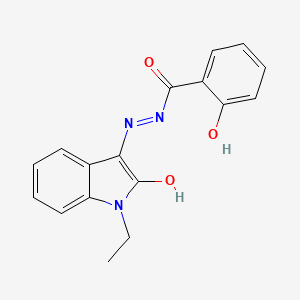

(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of an indolinone moiety linked to a hydroxybenzohydrazide group through a double bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 1-ethyl-2-oxoindoline-3-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Coordination Reactions with Metal Ions

The compound’s hydrazone functional group (–NH–N=C–) and adjacent hydroxyl group enable chelation with transition metals. Experimental studies on structurally related hydrazones demonstrate the following:

Key Findings from Mn(II)/Zn(II) Complexation Studies :

| Parameter | Observations |

|---|---|

| Coordination Sites | Bidentate binding via deprotonated hydroxyl oxygen and azomethine nitrogen. |

| Reaction Conditions | Reflux in methanol with Mn(II)/Zn(II) acetate (2:1 ligand-to-metal ratio). |

| Structural Evidence | - FTIR: Shift in ν(C=O) from 1613 cm⁻¹ (free ligand) to 1657 cm⁻¹ (Zn complex). - NMR: Disappearance of NH proton signal (11.5 ppm → 11.8 ppm) confirms deprotonation. |

| Product Stability | Polymeric Zn(II) complex showed enhanced cytotoxicity (IC₅₀ = 17.54 μM against A549 cells) compared to Mn(II) analogs. |

Hydrolysis and Stability

The hydrazone bond (–N=N–) is susceptible to hydrolysis under acidic or basic conditions, though specific data for this compound are not available. General hydrolysis pathways for hydrazones include:

Hypothetical Pathways:

-

Acidic Hydrolysis :

R–NH–N=C–R’+H3O+→R–NH2+R’–COOH -

Basic Hydrolysis :

R–NH–N=C–R’+OH−→R–NH2+R’–COO−

Stability studies on related Zn(II) complexes show no decomposition in physiological conditions over 72 hours , suggesting the parent ligand’s robustness in neutral environments.

Biological Activity Modulation via Structural Modifications

While not a direct chemical reaction, structural analogs highlight how substituents influence reactivity and bioactivity:

| Analog | Structural Variation | Biological Impact |

|---|---|---|

| 5-Bromo-substituted | Bromine at benzene ring | Enhanced antimicrobial activity |

| 1-Methyl-oxindole | Methyl vs. ethyl at N1 | Altered DNA binding affinity |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound belongs to the class of oxindole derivatives, characterized by a unique structural framework that includes an indole derivative and a hydrazone functional group. Its molecular formula is C15H14N4O3, indicating the presence of an ethyl group, a hydroxyl group, and a hydrazide linkage, which contribute to its reactivity and biological interactions.

The synthesis of (Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 1-ethyl-2-oxoindoline under acidic or basic conditions, followed by purification through recrystallization or chromatography.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inducing apoptosis in various cancer cell lines. It acts by modulating critical signaling pathways involved in cell survival and proliferation.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. Its structural features enhance its interaction with microbial targets.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activities based on substituents. The following table summarizes these findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide | Contains a 2-hydroxybenzohydrazide moiety | Anticancer activity |

| (Z)-5-bromo-N'-(1-methyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide | Bromo substitution on the benzene ring | Enhanced antimicrobial properties |

| N'-(4-hydroxy-[1,1'-biphenyl]-3-yl)methylene]benzohydrazide | Biphenyl substitution | Antimicrobial activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Cancer Cell Line Studies : In vitro studies using breast cancer and leukemia cell lines showed that treatment with this compound resulted in significant apoptosis induction, with IC50 values indicating potency comparable to established chemotherapeutics.

- Antimicrobial Testing : The compound was tested against strains of Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) that suggest its potential as an alternative antimicrobial agent.

- Inflammation Models : Animal models of inflammation treated with this compound exhibited reduced swelling and pain, correlating with lower levels of inflammatory markers in serum.

Mecanismo De Acción

The mechanism of action of (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one

Uniqueness

(Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is unique due to its specific combination of an indolinone moiety and a hydroxybenzohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a compound belonging to the class of oxindole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole derivative and a hydrazone functional group. Its molecular formula is C15H15N3O3, which includes an ethyl group attached to the oxindole moiety and a hydroxyl group on the benzene ring. These structural components are crucial for its biological interactions and chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines. Studies have demonstrated that it affects cell cycle progression and induces apoptosis in cancer cells.

- Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

- Antioxidant Activity : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that could protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxindole Derivative : The initial step involves synthesizing the oxindole core through cyclization reactions.

- Hydrazone Formation : The reaction of the oxindole derivative with 2-hydroxybenzohydrazide leads to the formation of the hydrazone linkage, yielding the final product.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights variations in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide | Contains a 2-hydroxybenzohydrazide moiety | Anticancer activity |

| (Z)-5-bromo-N'-(1-methyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide | Bromo substitution on the benzene ring | Enhanced antimicrobial properties |

| N'-(4-hydroxy-[1,1'-biphenyl]-3-yl)methylene]-benzohydrazide | Biphenyl substitution | Antimicrobial activity |

These compounds exhibit unique variations that significantly influence their biological activities and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of MCF-7 human breast cancer cells with an IC50 value comparable to established anticancer agents.

- Antimicrobial Testing : In vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Mechanistic Insights : Research into its mechanism of action revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Propiedades

IUPAC Name |

N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-20-13-9-5-3-7-11(13)15(17(20)23)18-19-16(22)12-8-4-6-10-14(12)21/h3-10,21,23H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHGHIVZQXGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.